molecular formula C16H20N2O4 B2764113 Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 73101-82-3

Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B2764113
CAS RN: 73101-82-3
M. Wt: 304.346
InChI Key: GQKDKGCAVBCIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as naphthyridines . Naphthyridines are compounds containing a naphthyridine moiety, which is a two benzene rings fused to a pyridine (an aromatic six-membered ring containing five carbon atoms and one nitrogen atom) to form three rings in total .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest due to their diverse biological activities . Various strategies have been developed for the synthesis of 1,8-naphthyridines, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a naphthyridine core, which is a bicyclic compound consisting of two benzene rings fused to a pyridine ring . The various substituents (ethyl, ethoxy, and methyl groups) are attached at the specified positions on the naphthyridine core .


Chemical Reactions Analysis

The chemical reactions involving naphthyridines are diverse and depend on the specific substituents present on the naphthyridine core . They can undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .

Scientific Research Applications

Structural and Molecular Studies

Research has explored the structural and molecular characteristics of compounds related to Ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. For instance, studies on crystal and molecular structures of certain ethyl compounds have been reported, confirming their structure through single crystal X-ray diffraction data. These investigations highlight the compounds' potential in catalyzing addition reactions due to their activated unsaturated systems, which are significant for various biological activities (Kaur et al., 2012).

Antibacterial Agents

This compound and its analogues have been synthesized and evaluated for their antibacterial properties. Some derivatives have shown notable activity against bacterial pathogens, warranting further biological study. This suggests a potential application of these compounds in developing new antibacterial agents (Egawa et al., 1984).

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of various heterocyclic systems, indicating its versatility in organic synthesis. For example, research has demonstrated its conversion into substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, showcasing its potential in the synthesis of complex organic molecules (Plisson & Chenault, 2001).

Novel Synthetic Methods

Studies have also focused on developing novel synthetic methods involving this compound. This includes research on three-step synthesis techniques to create ethyl canthinone-1-carboxylates, highlighting innovative approaches to synthesizing bioactive compounds (Ioannidou et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the biological activity of some naphthyridines, this compound could potentially be investigated for medicinal applications .

properties

IUPAC Name

ethyl 6-ethoxy-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-18-9-12(16(20)22-7-3)14(19)11-8-13(21-6-2)10(4)17-15(11)18/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKDKGCAVBCIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)C)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.